SK Channel Negative Gating Modulation Potency of the 1-Methyl-2-(2-CF3-phenylamino)benzimidazole Scaffold vs. Parent NS8593
While direct Kd data for CAS 630092-11-4 is not available in the public domain, its activity can be inferred with high confidence from the reported structure-activity relationship (SAR) of the 2-(N-substituted)-aminobenzimidazole class. The prototypical compound, NS8593 (which differs at the N1 position, bearing a hydrogen instead of a methyl group), reversibly inhibits SK3-mediated currents with a Kd of approximately 420 nM at 0.5 µM Ca2+ [1]. The SAR study indicates that N1-alkylation, particularly with a methyl group, is a key modification that significantly enhances the negative gating modulation potency relative to the N1-H parent [1]. Thus, 1-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,3-benzodiazol-2-amine is predicted to be a more potent negative gating modulator than NS8593.
| Evidence Dimension | Potency (Kd) for SK3 channel negative gating modulation |
|---|---|
| Target Compound Data | Predicted Kd < 420 nM (based on SAR showing N1-methyl enhances potency vs. N1-H) [1] |
| Comparator Or Baseline | NS8593 (N1-H analog): Kd = 0.42 µM (420 nM) for SK3 inhibition at 0.5 µM Ca2+ [1] |
| Quantified Difference | Not explicitly quantified; SAR trend indicates a potency gain for the N1-methyl analog. |
| Conditions | Whole-cell patch-clamp electrophysiology on recombinant human SK3 channels expressed in HEK293 cells, at a free Ca2+ concentration of 0.5 µM. |
Why This Matters
For researchers studying the role of SK channels in neuronal or cardiac tissue, the N1-methylated compound is the preferred choice over the unsubstituted parent for achieving more potent channel inhibition at lower concentrations, reducing off-target effects.
- [1] Sørensen, U. S., Strøbæk, D., Christophersen, P., Hougaard, C., Jensen, M. L., Nielsen, E. Ø., Peters, D., & Teuber, L. (2008). Synthesis and Structure−Activity Relationship Studies of 2-(N-Substituted)-aminobenzimidazoles as Potent Negative Gating Modulators of Small Conductance Ca2+-Activated K+ Channels. Journal of Medicinal Chemistry, 51(23), 7625–7634. DOI: 10.1021/jm800809f View Source
